5-Benzyl-3-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Benzyl-3-methylpyrimidine-2,4(1H,3H)-dione: is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This specific compound features a benzyl group at the 5-position and a methyl group at the 3-position of the pyrimidine ring, with two keto groups at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-methylpyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions typically include:
Condensation: Benzylamine reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Cyclization: The intermediate product undergoes cyclization under acidic conditions, often using hydrochloric acid.
Oxidation: The cyclized product is oxidized using an oxidizing agent like potassium permanganate to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Introduction of carboxyl or hydroxyl groups.
Reduction: Formation of 5-benzyl-3-methylpyrimidine-2,4-diol.
Substitution: Formation of derivatives with various functional groups replacing the benzyl or methyl groups.
Scientific Research Applications
5-Benzyl-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Benzyl-3-methylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include nucleic acids and proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-3-methyluracil: Similar structure but with a different substitution pattern.
5-Benzyl-2,4-dioxo-3-methylpyrimidine: Differing in the position of the keto groups.
5-Benzyl-3-methyl-2-thiouracil: Contains a sulfur atom instead of an oxygen atom at the 2-position.
Uniqueness
5-Benzyl-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61686-78-0 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
5-benzyl-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O2/c1-14-11(15)10(8-13-12(14)16)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,16) |
InChI Key |
WGAJGISSAMITJN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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